molecular formula C14H20O B14845738 4-(Cyclohexylmethyl)-3-methylphenol

4-(Cyclohexylmethyl)-3-methylphenol

Cat. No.: B14845738
M. Wt: 204.31 g/mol
InChI Key: HNMGQKPWPKGDCH-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-3-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-3-methylphenol typically involves the alkylation of 3-methylphenol (m-cresol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-3-methylcyclohexanol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Cyclohexylmethyl-3-methylcyclohexanol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

4-(Cyclohexylmethyl)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.

Comparison with Similar Compounds

    4-(Cyclohexylmethyl)phenol: Lacks the methyl group on the phenol ring.

    3-Methylphenol (m-Cresol): Lacks the cyclohexylmethyl group.

    4-Cyclohexylphenol: Lacks the methyl group on the phenol ring.

Uniqueness: 4-(Cyclohexylmethyl)-3-methylphenol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-(cyclohexylmethyl)-3-methylphenol

InChI

InChI=1S/C14H20O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3

InChI Key

HNMGQKPWPKGDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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